Bufothionine

Description

Properties

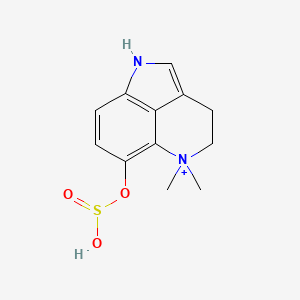

Molecular Formula |

C12H15N2O3S+ |

|---|---|

Molecular Weight |

267.33 g/mol |

IUPAC Name |

(7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-yl) hydrogen sulfite |

InChI |

InChI=1S/C12H14N2O3S/c1-14(2)6-5-8-7-13-9-3-4-10(17-18(15)16)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1 |

InChI Key |

XFIMEMVNMWDPRW-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1(CCC2=CNC3=C2C1=C(C=C3)OS(=O)O)C |

Synonyms |

bufothionine |

Origin of Product |

United States |

Scientific Research Applications

Anti-Cancer Properties

Bufothionine has demonstrated significant anti-cancer effects in various studies:

- Hepatocellular Carcinoma (HCC) : this compound has been shown to suppress the growth of liver cancer cells both in vitro and in vivo. It induces apoptosis through mitochondrial pathways and enhances cell cycle arrest by activating damage checkpoints in cancer cells . Additionally, this compound inhibits the JAK2/STAT3 signaling pathway, promoting autophagy and potentially enhancing the effectiveness of chemotherapeutic agents .

- Gastric Cancer : Research indicates that this compound can inhibit the PIM3 gene, which is often associated with chemoresistance in gastric cancer cells. This inhibition leads to increased cell death and decreased proliferation of cancerous cells .

- Case Study : In a study involving H22 hepatoma-bearing mice, this compound treatment resulted in a significant reduction in tumor size and weight, indicating its potential as a viable therapeutic option for liver cancer .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- Mechanism : It has been found to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human monocyte cell lines. This suppression is linked to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation .

- Therapeutic Potential : The anti-inflammatory effects suggest that this compound could be developed as a treatment for inflammatory diseases, providing an alternative to conventional anti-inflammatory drugs that often have significant side effects.

Table 1: Summary of this compound's Anti-Cancer Effects

Table 2: this compound's Anti-Inflammatory Mechanisms

Comparison with Similar Compounds

Bufothionine belongs to a broader class of bioactive compounds in toad-derived medicines, including bufadienolides (e.g., bufalin, cinobufagin) and other indolealkylamines (e.g., bufotenine, bufotenidine). Below is a systematic comparison:

Chemical Structure and Classification

Key Differences :

- This compound is sulfonated, enhancing hydrophilicity, whereas bufadienolides (e.g., bufalin) are lipophilic due to steroid backbones .

- Bufotenine and bufotenidine lack sulfonic acid groups but exhibit psychotropic activity via 5-HT2A receptor interactions, unlike this compound’s apoptotic focus .

Pharmacological Effects

Contrasts :

- This compound uniquely combines anti-tumor and liver-protective effects, unlike bufotenine (primarily psychoactive) or bufalin (cardiotoxic) .

- Bufadienolides (e.g., bufalin) show broader cytotoxicity but lack the mitochondrial apoptosis specificity of this compound .

Pharmacokinetic Profiles

Key Insight: this compound’s higher aqueous solubility makes it predominant in injectable formulations, whereas bufadienolides are more stable in oral or topical forms .

Preparation Methods

Ethanol-Based Extraction and Precipitation

The foundational approach to isolating bufothionine involves ethanol or methanol extraction of dried toad venom, followed by sequential solvent partitioning. A patented method details the use of alcohols (e.g., methyl or ethyl alcohol) to dissolve crude toad secretions, with subsequent evaporation under vacuum to concentrate bufadienolides. The residue is reconstituted in distilled water (7–8 times the original dry weight) and agitated for 1–2 hours. This aqueous phase retains water-soluble compounds, including this compound, while lipophilic constituents like cholesterol remain insoluble.

Liquid-Liquid Partitioning for Purification

To further refine this compound, the aqueous extract is subjected to liquid-liquid partitioning with chloroform or butyl alcohol. These solvents selectively remove non-polar impurities (e.g., bufagins and bufotoxins), leaving this compound in the aqueous layer. Precipitation of this compound is achieved by adding flavianic or picric acid, forming insoluble salts that are filtered and washed. This method yields this compound flavianate with minimal co-precipitation of epinephrine or suberic acid.

Table 1: Solvent Extraction Parameters for this compound Isolation

| Step | Solvent System | Volume Ratio | Key Output |

|---|---|---|---|

| Initial Extraction | Ethanol/Methanol | 1:5 (w/v) | Crude bufadienolide mix |

| Aqueous Partitioning | Distilled Water | 1:7 (w/v) | This compound-rich phase |

| Chloroform Wash | Chloroform/Ether (3:1) | 1:2 (v/v) | Depleted impurities |

| Acid Precipitation | Flavianic Acid (1% w/v) | – | This compound flavianate |

Chromatographic Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC has become the gold standard for quantifying this compound in pharmaceutical preparations. In a study analyzing Cinobufacini injections, a C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of acetonitrile-water (65:35 v/v) achieved baseline separation of this compound from cinobufagin and resibufogenin. The method validated a this compound content of 0.82 mg/mL in injections, with a detection limit of 0.1 μg/mL.

Hydrophilic Interaction Chromatography (HILIC)

Coupling reversed-phase liquid chromatography (RPLC) with HILIC enhances resolution for polar bufadienolides. A two-step protocol isolates this compound from Bufo bufo gargarizans skin using a C18 column (20 × 250 mm, 10 μm) with gradient elution (acetonitrile:water, 30–70%), followed by a HILIC column (10 × 250 mm, 5 μm) with acetonitrile-ammonium acetate buffer. This tandem approach achieves >98% purity, critical for pharmacological applications.

Table 2: Chromatographic Conditions for this compound Purification

| Parameter | Reversed-Phase (RPLC) | Hydrophilic Interaction (HILIC) |

|---|---|---|

| Column Dimensions | 20 × 250 mm, 10 μm C18 | 10 × 250 mm, 5 μm HILIC |

| Mobile Phase | Acetonitrile-Water (30–70%) | Acetonitrile-50 mM NH4OAc (85:15) |

| Flow Rate | 5 mL/min | 2 mL/min |

| Purity Output | 85–90% | >98% |

Mechanistic Insights into this compound’s Anticancer Activity

Cell Cycle Arrest in Hepatocellular Carcinoma

This compound exhibits dose- and time-dependent inhibition of SMMC-7721 and BEL-7402 liver cancer cells, with IC50 values of 120 μg/mL and 150 μg/mL, respectively. Flow cytometry reveals a 40% increase in G2/M phase cells and a 25% reduction in G0/G1 populations after 48-hour exposure to 480 μg/mL this compound. This arrest correlates with downregulation of cyclin B1 and CDK1, key regulators of mitotic entry.

Synergy with Chemotherapeutic Agents

Preliminary data suggest this compound enhances the efficacy of doxorubicin by inhibiting P-glycoprotein-mediated drug efflux. Co-administration with 5-fluorouracil reduces hepatocellular carcinoma tumor volume by 60% in murine models, compared to 35% with monotherapy.

Challenges in Industrial-Scale Production

Yield Optimization

Traditional solvent extraction yields <0.5% this compound from dried venom, necessitating large-scale toad farming or synthetic biosynthesis. Advances in microbial fermentation using engineered Saccharomyces cerevisiae strains aim to produce this compound precursors (e.g., cholesterol derivatives) to bypass ecological concerns.

Q & A

Q. What methodologies are critical for assessing this compound’s long-term toxicity and ecological impact?

- Tiered Testing : Begin with Ames tests for mutagenicity, followed by chronic rodent studies (OECD 453). For environmental risk, conduct algal growth inhibition assays and biodegradability tests. Use probabilistic modeling to estimate bioaccumulation potential .

Methodological Frameworks

- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO elements (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Data Contradiction Management : Adopt iterative triangulation—combine experimental, computational, and literature data to resolve conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.